Primycin
Description
Properties
CAS No. |
47917-41-9 |
|---|---|
Molecular Formula |
C55H103N3O17 |
Molecular Weight |
1078.4 g/mol |
IUPAC Name |
2-[5-[35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58) |
InChI Key |
NYWSLZMTZNODJM-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Isomeric SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(/C(=C/C(C(CC(CC(CC(CC(CCCC/C(=C/C(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)/C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)/C)O)O)O)C)O |
Canonical SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Synonyms |
primycin |
Origin of Product |
United States |
Microbial Biosynthesis and Production of Primycin
Primary Producing Organisms and Strain-Specific Production Dynamics
The production of Primycin (B1142422) is highly specific to certain microbial strains, with significant variations in their production capabilities.
Historically, this compound was initially reported to be produced by Streptomyces primycini and Micromonospora galeriensis. However, these species were not formally validated, and current research unequivocally identifies Saccharomonospora azurea as the sole known producer of this compound nih.govfishersci.fifishersci.senrfhh.comlipidmaps.org. S. azurea is characterized as a Gram-positive, soil-dwelling filamentous bacterium wikipedia.orgmycocentral.eu.
Significant differences in this compound production capacity have been observed among various S. azurea strains. Comparative studies have highlighted S. azurea SZMC 14600 as a high-producer and S. azurea DSM 44631 as a low-producer nih.govfishersci.fiwikipedia.orgfishersci.at. Quantitative analysis using agar (B569324) well diffusion assay and HPLC-DAD-ESI/MS confirmed these differences, with S. azurea SZMC 14600 yielding approximately seven times more this compound than S. azurea DSM 44631 nih.gov.
Table 1: this compound Production by Saccharomonospora azurea Strains
| Saccharomonospora azurea Strain | This compound Concentration (mg/L) |
| SZMC 14600 (High-producer) | 1173 ± 66.22 nih.gov |
| DSM 44631 (Low-producer) | 168 ± 9.35 nih.gov |
Genomic and transcriptomic analyses have provided insights into these production dynamics. Comparative whole-genome analysis revealed a high sequence identity (93.4%) within high-scoring segment pairs (HSPs) between S. azurea SZMC 14600 and S. azurea DSM 44631 nih.gov. Transcriptomic analysis identified a total of 686 differentially expressed genes (DEGs) between the high- and low-producing strains, categorized into various Cluster of Orthologous Groups (COGs) nih.govfishersci.fiwikipedia.orgfishersci.at. These DEGs included genes associated with fatty acid synthesis, self-resistance mechanisms, regulation of secondary metabolism, and an agmatinase-encoding gene responsible for interconverting guanidino/amino forms of this compound nih.govfishersci.fiwikipedia.orgfishersci.at. Interestingly, no significant differences were observed in the expression levels of the core this compound PKS biosynthetic genes themselves between the high- and low-producer strains nih.gov.
Further research into optimizing fermentation processes has shown that the type and concentration of fatty acid substrates can significantly influence this compound yield. For instance, replacing stearic acid with palmitic acid at a concentration of 4.5 g/L resulted in a 1.7-fold increase in this compound content, reaching a maximum concentration of 2177.19 mg/L on the sixth day of fermentation mycocentral.eu.
Table 2: Effect of Fatty Acid Substrates on this compound Production by Saccharomonospora azurea
| Fatty Acid Supplement | Concentration (g/L) | Max this compound Concentration (mg/L) | Fermentation Day |
| Stearic Acid (C18:0) | Original | - | - |
| Palmitic Acid (C16:0) | 4.5 | 2177.19 mycocentral.eu | 6 mycocentral.eu |
Saccharomonospora azurea as the Predominant Producer Strain
Genetic and Enzymatic Basis of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a sophisticated enzymatic machinery, primarily involving a modular Type I Polyketide Synthase (PKS) pathway.
This compound, like other guanidine-containing macrocyclic polyketides, is synthesized via a bacterial modular Type I PKS pathway nih.govfishersci.sewikipedia.orgmycocentral.eufishersci.atnih.gov. Type I PKSs are large, multi-domain enzyme complexes that operate in an assembly-line fashion, where intermediate compounds are passed sequentially between modules atamanchemicals.comlipidmaps.orgnih.gov. The complete this compound biosynthetic gene cluster (PBGC) identified in S. azurea SZMC 14600 comprises core Type I PKS genes flanked by various accessory genes nih.gov. The predicted this compound PKS model is notably complex, consisting of one loading module and 18 distinct extender modules, which aligns well with the intricate chemical structure of this compound molecules nih.govfishersci.se.
Each functional module within a Type I PKS typically contains a minimal set of catalytic domains essential for polyketide chain elongation nih.govfishersci.seatamanchemicals.comlipidmaps.orgnih.gov:
Ketosynthase (KS) Domain: This domain is responsible for catalyzing the carbon-carbon bond formation, extending the polyketide chain by condensing the incoming acyl unit with the growing chain atamanchemicals.comlipidmaps.orgnih.gov.
Acyltransferase (AT) Domain: The AT domain plays a crucial role in substrate specificity, selecting and loading the appropriate acyl building blocks (starter and extender units) onto the acyl carrier protein (ACP) nih.govfishersci.sewikipedia.orgatamanchemicals.comlipidmaps.orgidrblab.net. In the this compound PKS, specific AT domains exhibit distinct substrate preferences:
Malonyl-CoA specific AT domains are found in modules 4-10 and 12-16 nih.gov.
Methylmalonyl-CoA specific AT domains are present in modules 1-3, 11, and 17 nih.gov.
Module 18 is predicted to incorporate unusual extender units such as ethylmalonyl-CoA, or potentially butylmalonyl-CoA, pentylmalonyl-CoA, or hexylmalonyl-CoA, indicating the AT domain's flexibility in substrate recognition nih.govfishersci.sewikipedia.org.
Acyl Carrier Protein (ACP) Domain: The ACP domain serves as a mobile scaffold, covalently binding the growing polyketide chain via a thioester linkage to a phosphopantetheine arm attached to a conserved serine residue atamanchemicals.comlipidmaps.org. The biosynthesis initiates with the transfer of the activated 4-guanidinobutanoyl group, derived from L-arginine, to the loading ACP domain nih.gov.
Beyond the core catalytic domains, PKS modules often contain accessory domains that modify the polyketide chain during elongation, leading to structural diversity nih.govatamanchemicals.com:
Ketoreductase (KR) Domain: The KR domain is responsible for reducing the β-keto group formed after chain elongation to a β-hydroxyl group nih.govatamanchemicals.comlipidmaps.org.
Dehydratase (DH) Domain: The DH domain catalyzes the removal of water from the β-hydroxyl group, leading to the formation of an α,β-double bond nih.govatamanchemicals.comlipidmaps.org.
Enoylreductase (ER) Domain: The ER domain further reduces the α,β-double bond to a single bond, resulting in a fully saturated carbon chain at that position nih.govatamanchemicals.comlipidmaps.org.
Thioesterase (TE) Domain: The TE domain typically marks the termination of polyketide chain elongation. It catalyzes the release of the completed polyketide product from the ACP, usually through hydrolysis of the thioester bond, often leading to cyclization of the macrolactone ring nih.govatamanchemicals.comuni.lu.
Catalytic Domains: Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Functionality
Precursor Biosynthesis and Starter Unit Derivation
The biosynthesis of this compound initiates with a specific starter unit, 4-guanidinobutanoyl-CoA, which is derived from the amino acid L-arginine through a dedicated three-step metabolic pathway nih.govresearchgate.net.
L-Arginine Metabolic Pathway to 4-Guanidinobutanoyl-CoA
The 4-guanidinobutanoyl-CoA starter unit is synthesized from L-arginine through a sequence of enzymatic reactions. This pathway involves the conversion of L-arginine to 4-guanidinobutyramide, followed by its hydrolysis to 4-guanidinobutyric acid, and finally the activation of 4-guanidinobutyric acid to 4-guanidinobutanoyl-CoA researchgate.net. This starter unit is crucial for the subsequent polyketide chain assembly nih.govresearchgate.net.
Enzymatic Components: Amine Oxidase, Amidohydrolase, and Acyl-CoA Ligase
The three-step L-arginine precursor pathway leading to 4-guanidinobutanoyl-CoA is catalyzed by a specific set of enzymes: amine oxidase, amidohydrolase, and acyl-CoA ligase nih.govresearchgate.net.
Amine Oxidase: This enzyme is involved in the initial conversion step of L-arginine.
Amidohydrolase: This enzyme, specifically an amidinohydrolase, is responsible for hydrolyzing 4-guanidinobutyramide to 4-guanidinobutyric acid researchgate.netd-nb.info.
Acyl-CoA Ligase: This enzyme, also known as fatty acyl-CoA synthetase, catalyzes the activation of 4-guanidinobutyric acid by attaching coenzyme A to form 4-guanidinobutanoyl-CoA nih.govresearchgate.netnih.govwikipedia.org. The activated 4-guanidinobutanoyl group is then transferred to the loading acyl carrier protein (ACP) domain of the this compound PKS by an ACP S-malonyltransferase nih.govresearchgate.net.
Extender Unit Incorporation and Structural Diversity
The polyketide chain elongation in this compound biosynthesis follows the canonical type I PKS biosynthetic logic, utilizing various extender units nih.gov. While common malonyl-CoA and methylmalonyl-CoA are incorporated, this compound biosynthesis is notable for its utilization of unusual alkylmalonyl-CoA extender units researchgate.netresearchgate.net.
Utilization of Unusual Alkylmalonyl-CoA Extender Units (e.g., n-butyl-, n-pentyl-, n-hexylmalonyl-CoA)
During the synthesis of the R2 side chain of the this compound molecule, unusual alkylmalonyl-CoA building blocks such as n-butyl-, n-pentyl-, and n-hexylmalonyl-CoA can be incorporated researchgate.netresearchgate.net. In silico analysis of the this compound PKS gene cluster has predicted the incorporation of these unusual extender units, specifically in module 18, based on the presence of characteristic GHSQG and GAGH motifs in the acyltransferase (AT) domains nih.gov. In addition to these unusual units, malonyl-CoA specific AT domains are found in modules 4–10 and 12–16, and methylmalonyl-CoA specific motifs are observed in modules 1–3, 11, and 17 nih.gov.
Table 1: this compound Extender Unit Specificity by PKS Module nih.gov
| PKS Module(s) | Extender Unit Type | AT Motif(s) |
| 1–3, 11, 17 | Methylmalonyl-CoA | GHSx[QMI]G, YASH |
| 4–10, 12–16 | Malonyl-CoA | GHSx[LVIFAM]G, HAFH |
| 18 | Unusual Alkylmalonyl-CoA | GHSQG, GAGH (predicted) |
Mechanisms of Alpha-Alkylmalonyl-CoA Assembly (e.g., YCC-dependent pathways)
The unusual alkylmalonyl-CoA extender units, such as butylmalonyl-CoA, pentylmalonyl-CoA, and hexylmalonyl-CoA, incorporated into this compound molecules are assembled by acyl-CoA carboxylase (YCC) dependent pathways researchgate.netresearchgate.netnih.govnih.gov. This mechanism involves the direct carboxylation of medium-chain acyl-CoA substrates researchgate.netnih.govnih.gov. This contrasts with the more commonly observed crotonyl-CoA reductase/carboxylase (CCRC) dependent pathways, which typically involve the reductive carboxylation of α,β-unsaturated acyl-CoA thioesters researchgate.netnih.govrsc.org. The YCC-dependent pathway ensures the retention of all atoms from the precursor, as demonstrated by deuterium (B1214612) labeling studies in similar polyketide biosynthesis pathways nih.gov. Specific enzymes like MccB (formerly SamR0483), a β-subunit of acyl-CoA carboxylase, are implicated in the recognition and carboxylation of medium-chain acyl-CoAs for these unusual extender units nih.govnih.gov.
Post-Polyketide Synthesis Modifications
Following the assembly of the polyketide chain by the PKS, this compound undergoes several post-synthetic modifications to yield its final active forms nih.govsciepublish.com. These modifications contribute to the structural diversity of the this compound complex.
A key modification involves glycosylation, where a glycosyltransferase enzyme catalyzes the transfer of an arabinosyl moiety onto the hydroxyl groups of this compound A1, A2, and A3 isoforms nih.gov. This enzymatic activity is analogous to that observed in the biosynthesis of ECO-0501 nih.gov.
Another significant post-PKS modification is the conversion between guanidino and amino forms of this compound nih.gov. This conversion is catalyzed by the agmatinase enzyme, which is a member of the ureohydrolase superfamily nih.gov. Agmatinase facilitates this transformation through a nucleophilic attack on the amidino carbon, highlighting its importance in the biosynthesis of this compound-like amino/guanidino marginolactones nih.govd-nb.infoscience.gov. The agmatinase encoding gene (EHK80172.1) is located at the 3′ end of the this compound PKS gene cluster and has been observed to be upregulated in high-primycin producing strains of S. azurea nih.gov.
Glycosyltransferase-Mediated Arabinosyl Moiety Transfer
A crucial late-stage modification in this compound biosynthesis involves the transfer of an arabinosyl moiety. This reaction, catalyzed by a glycosyltransferase, attaches the arabinosyl group onto the hydroxyl group of the A1, A2, and A3 isoforms of this compound. nih.gov This enzymatic step is analogous to the glycosyltransferase-mediated reactions observed in the ECO-0501 biosynthesis pathway. nih.gov Glycosyltransferases are a broad class of enzymes that facilitate the formation of glycosidic bonds by transferring sugar moieties from activated donor molecules to specific acceptor molecules. ebi.ac.ukuzh.chnih.govebi.ac.uk
Agmatinase-Catalyzed Conversion between Guanidino and Amino Forms of this compound
Another significant post-synthetic modification of the this compound molecule is the interconversion between its guanidino and amino forms. This conversion is specifically catalyzed by the agmatinase enzyme, which belongs to the ureohydrolase superfamily. nih.govresearchgate.netnih.govresearchgate.net The enzymatic reaction proceeds through a nucleophilic attack on the amidino carbon of the guanidino group. nih.gov The role of agmatinase in the biosynthesis of this compound-like amino/guanidino marginolactones has been emphasized in research. nih.gov
Bioprocess Optimization and Metabolic Engineering Strategies for Enhanced this compound Production
Enhancing the antibiotic production capabilities of industrial strains like Saccharomonospora azurea is a key area of research. nih.gov While traditional strain improvement and empirical optimization of fermentation processes have been employed, they often present limitations. nih.gov Modern approaches, including omics and multi-omics technologies, are increasingly utilized to gain deeper insights into the biosynthesis of secondary metabolites and to guide production enhancement strategies. nih.govfrontiersin.orgnih.gov In silico data mining methods are instrumental in identifying differentially expressed genes (DEGs) that can serve as starting points for optimizing fermentation processes, enabling targeted strain improvement and rational drug design. nih.govresearchgate.netnih.gov
Fermentation Process Parameter Optimization and Culture Medium Design
For industrial-scale production, Saccharomonospora azurea is typically cultivated in complex fermentation media that have been empirically optimized for antibiotic production. researchgate.netresearchgate.netresearchgate.netresearchgate.net Optimizing fermentation conditions, including temperature, pH, agitation speed, and aeration, along with the careful design of culture medium components such as carbon and nitrogen sources, is crucial for maximizing product concentration and productivity. frontiersin.orgmdpi.com
Research has shown the significant impact of fatty acids on this compound production. For instance, palmitic acid (C16:0) proved to be a more effective alternative to stearic acid (C18:0) in the growth medium. researchgate.netresearchgate.net A concentration of 4.5 g/L of palmitic acid was identified as the most effective, leading to a 1.7-fold increase in this compound content compared to the original stearic acid application. researchgate.netresearchgate.net This highlights the strong dependence of this compound synthesis on the specific fatty acid composition of the fermentation medium. researchgate.net
Typical fermentation parameters involve temperatures ranging from 18°C to 35°C and a pH value between 6 and 9, with the process usually lasting at least 48 hours. google.com The culture media commonly incorporate organic carbon and nitrogen sources, mineral salts, and natural or synthetic fats, oils, fatty alcohols, and fatty acids. Examples of components used include soy flour, water-soluble starch, sodium chloride (NaCl), calcium carbonate (CaCO3), sun oil, stearic acid, and monopotassium phosphate (B84403) (KH2PO4). google.comakjournals.com
Table 1: Effect of Fatty Acid Supplementation on this compound Production
| Fatty Acid Supplemented | Concentration (g/L) | Relative this compound Content (Fold Increase) |
| Stearic Acid (C18:0) | Original | 1.0 |
| Palmitic Acid (C16:0) | 4.5 | 1.7 |
Omics-Based Approaches for Production Enhancement
Omics technologies, such as genomics, transcriptomics, and proteomics, are employed to characterize and understand biological systems, enabling researchers to predict and select phenotypes that enhance the production of commercially relevant products. frontiersin.orgnih.gov The integration of data from multiple omics disciplines, known as multi-omics approaches, provides a comprehensive view of complex biological processes. nih.govmdpi.com Comparative whole-genome analysis has been instrumental in assessing differences and similarities between Saccharomonospora azurea strains with varying this compound production capacities. nih.gov The application of a combined structural and functional genomics approach has led to the identification of differentially expressed genes (DEGs) that are potentially involved in the this compound biosynthetic pathway. nih.gov
Transcriptomic analysis, comparing high- and low-primycin producing strains of Saccharomonospora azurea, identified a total of 686 differentially expressed genes (DEGs). nih.govresearchgate.netnih.govdntb.gov.ua These DEGs were categorized into various Cluster of Orthologous Groups, providing insights into their potential functions. nih.govresearchgate.net
Proteomic studies have also identified differentially expressed proteins (DEPs) between the pre- and main-fermentation stages of this compound production. A total of 98 DEP spots were reproducibly detected. akjournals.comscispace.comnih.gov Among the identified DEPs were HicB antitoxin, a nucleoside diphosphate (B83284) kinase regulator (Ndk), and two other proteins whose functions are currently unknown. akjournals.comscispace.comnih.gov
Table 2: Identified Differentially Expressed Proteins (DEPs) in S. azurea Fermentation
| Spot Number | Identified Protein | Protein ID | Score | Calculated MW (Da) | pI | Fold Change (MF/PF) | P-value |
| 1 | HicB-family protein | EHK86651 | 107 | 19158 | 6.54 | 11.5 ± 2.3 | 0.009 |
| 2 | Nucleoside diphosphate kinase regulator | EHK81899 | 46 | 16000 | 5.13 | 6.3 ± 1.1 | 0.036 |
| 3 | Unknown protein | EHK88946 | 70 | 15933 | 6.80 | 13.8 ± 0.8 | <0.001 |
| 4 | Unknown protein | EHK86777 | 106 | 18065 | 8.19 | 14.3 ± 0.7 | <0.001 |
Note: MF/PF refers to Main Fermentation / Pre-Fermentation stages. Data based on proteomic insight into this compound fermentation. akjournals.com
Genomic and transcriptomic analyses have shed light on various aspects of Saccharomonospora azurea's metabolism relevant to this compound production. Among the differentially expressed genes, those associated with fatty acid synthesis, self-resistance mechanisms, and the regulation of secondary metabolism have been particularly discussed. nih.govresearchgate.netnih.govdntb.gov.ua The this compound type I PKS gene cluster, crucial for its biosynthesis, has been identified and analyzed using bioinformatics tools like antiSMASH. nih.gov Notably, the gene encoding agmatinase (EHK80172.1), responsible for the interconversion of this compound forms, is located at the 3′ end of the PKS gene cluster. researchgate.net
Self-resistance mechanisms are vital for antibiotic-producing organisms to protect themselves from their own bioactive metabolites. nih.gov However, detailed scientific knowledge regarding the regulation of self-resistance in S. azurea species remains limited. nih.gov While fatty acid synthesis and polyketide biosynthesis share common precursors, it is generally believed that there is no significant competition for substrates between these two pathways, as fatty acid synthesis primarily occurs during the growth phase, whereas polyketides are typically synthesized in the stationary phase of bacterial growth. researchgate.net Omics approaches provide valuable genomic insights into fatty acid and lipid metabolism, which can be leveraged for optimizing this compound production. mdpi.com
Identification of Differentially Expressed Genes (DEGs) Associated with High Production
Proteomic Analysis of Protein Expression Profiles During Fermentation Stages
Proteomic analysis offers a dynamic view of expressed genes, providing comprehensive insights into the regulation of secondary metabolism and identifying proteins associated with this compound production. Comparative two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) experiments have been performed to identify differentially expressed proteins (DEPs) between the pre-fermentation and main-fermentation stages of this compound production by Saccharomonospora azurea SZMC 14600. scispace.comnih.govakjournals.com
In one study, 98 DEP spots were reproducibly detected. Four of these spots were excised from gels and identified through MALDI-TOF/TOF mass spectrometry. Peptide mass fingerprint analysis revealed matches to a HicB antitoxin (part of the HicAB toxin-antitoxin system), a nucleoside diphosphate kinase (Ndk) regulator, and two other proteins with unknown functions. The appearance of a HicB protein in parallel with enhanced this compound synthesis during the second phase of fermentation suggests a potential role for toxin-antitoxin systems in secondary metabolite production, possibly activated by nutrient starvation or other environmental stresses. The nucleoside diphosphate kinase (Ndk) regulator is a key housekeeping enzyme involved in macromolecular metabolism and growth, important for the regulation of bacterial cell survival in the stationary phase. scispace.comnih.govakjournals.com
The identified proteins and their potential roles are summarized in the table below:
| Spot Number | Protein Identified | Function/Role | Fermentation Stage |
| 2 | Nucleoside Diphosphate Kinase (Ndk) regulator | Major housekeeping enzyme in macromolecular metabolism and growth; important for regulating stationary phase survival. scispace.com | Main-fermentation scispace.com |
| HicB protein | HicB antitoxin (part of HicAB toxin-antitoxin system) | Potential role in secondary metabolite production, possibly activated by environmental stresses. scispace.com | Main-fermentation scispace.com |
| 3, 4 | Proteins with unknown functions | Further studies required to clarify their role in this compound fermentation. scispace.com | Main-fermentation scispace.com |
Development and Application of In-Process Analytical Methods for Biosynthesis Monitoring
Monitoring this compound concentration during biosynthesis is crucial for effective process intervention, such as feeding or substrate adjustments. Historically, the agar diffusion technique was the primary method for tracking this compound biosynthesis. However, this method is laborious and time-consuming, necessitating the development of more rapid and efficient in-process analytical methods. oup.comresearchgate.net
A method fulfilling these requirements involves a simple and effective extraction step, followed by instrumental sample application and high-performance thin-layer chromatographic (HPTLC) separation. This method allows for frequent sampling and provides quantitative results suitable for monitoring fermentation processes. oup.comresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) for Component Separation and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a rapid and quantitative method to monitor this compound biosynthesis, offering an alternative to the more laborious agar diffusion technique. The HPTLC method involves a simple extraction, instrumental sample application, and relatively short separation time. oup.comresearchgate.net
For visualization and quantification, a dipping technique is employed, where the HPTLC plate is immersed in a sulfuric acid solution followed by heating at 120°C. This process leads to chromogen formation, with an absorption maximum at 290 nm. HPTLC separation of the this compound complex reveals three main sets of spots (A, B, and C) along with minor compounds, characterized by very close retention factor (Rf) values within each set. The relative intensities of these spots provide insights into the formation of active components. oup.comresearchgate.netoup.com
The HPTLC method is adaptable for monitoring this compound biosynthesis during both fermentation and downstream processes. Its key features include simple evaluation, feasibility of frequent sampling due to its speed, satisfactory selectivity, and appropriate quantitative results for process information. oup.comresearchgate.net
Correlative Studies with Microbiological Agar Diffusion Assays for Production Monitoring
While HPTLC offers a more rapid analytical approach, correlative studies have been conducted to compare its results with the traditional microbiological agar diffusion assay for this compound production monitoring. The agar diffusion technique involves pipetting diluted samples into holes on agar plates, which are then incubated, and the inhibition zones around the holes are measured to calculate this compound concentration from a calibration curve. oup.comresearchgate.netnih.gov
A progress diagram of fermentation obtained by the HPTLC technique has been compared with that obtained by the microbiological agar diffusion method. Good correlations have been observed between the values obtained by HPTLC and the agar diffusion technique. This correlation validates the HPTLC method as a suitable replacement for the labor-intensive agar diffusion technique for monitoring this compound biosynthesis during fermentation. oup.comresearchgate.netresearchgate.net
The efficacy of extraction from the fermentation broth for HPTLC analysis has also been proven by parallel measurements of the biological activity of the original fermentation broth and the extracted solution, demonstrating the reliability of the HPTLC method for quantitative monitoring. researchgate.net
The following table illustrates a conceptual comparison of this compound concentration values obtained by TLC and agar diffusion techniques during a fermentation process:
| Fermentation Time (h) | This compound Concentration (µg/mL) by TLC | This compound Concentration (µg/mL) by Agar Diffusion |
| 66 | 150 | 145 |
| 90 | 280 | 275 |
| 114 | 410 | 400 |
| 138 | 550 | 540 |
| 162 | 680 | 670 |
| 186 | 750 | 745 |
| 213 | 730 | 720 |
Note: The values in this table are illustrative and based on the reported good correlations between the methods researchgate.net.
Molecular and Cellular Mechanism of Action of Primycin
Membrane-Targeted Activity of Primycin (B1142422)
This compound's amphiphilic molecular structure, featuring a lactone ring, a sugar, and a positively charged guanidine (B92328) group at neutral pH, facilitates its penetration into the hydrophobic core of lipid bilayers. sav.sk This interaction is crucial for its membrane-disrupting effects. researchgate.net
This compound directly compromises the barrier function of cellular membranes, leading to increased permeability and leakage of intracellular components. d-nb.inforesearchgate.net This effect is observed in both bacterial and fungal cells, and it does not typically result in cell lysis, but rather cell death through membrane damage. researchgate.netakjournals.com
This compound is known to increase the permeability of cellular membranes to various ions. Studies on human erythrocytes and bimolecular lipid membranes have shown that this compound increases the permeability to alkali cations. d-nb.infonih.gov The sequence of increased permeability for alkali cations in erythrocytes is Cs > Rb ≈ K > Na. d-nb.inforesearchgate.netnih.gov Furthermore, this compound significantly increases the electrical conductance of negatively charged phosphatidylserine (B164497) bimolecular lipid membranes by two to three orders of magnitude. nih.gov This resistance-lowering effect is strongly dependent on the specific cationic species, with a selectivity order of Na > K > Rb > Cs observed in artificial lipid membranes. nih.gov This suggests that this compound acts as an ionophore or forms ion-conducting channels within the membrane. sav.skd-nb.info
Table 1: this compound's Effect on Ion Permeability and Membrane Conductance
| Membrane Type | This compound Concentration Range | Effect on Permeability (Alkali Cations) | Effect on Conductance (Phosphatidylserine BLM) | Ion Selectivity Order (BLM) | Citation |
| Human Erythrocytes | 3x10 to 10 M | Increased (Cs > Rb ≈ K > Na) | Not applicable | Not applicable | d-nb.infonih.gov |
| Bimolecular Lipid Membranes | 3x10 to 10 M | Not directly measured | Increased by 2-3 orders of magnitude | Na > K > Rb > Cs | nih.gov |
A key consequence of this compound's membrane-disrupting activity is the efflux of intracellular components, including nucleotides, nucleosides, and free bases, which are materials absorbing at 260 nm. d-nb.inforesearchgate.netuni.luresearchgate.net In Candida albicans cells treated with 64 µg/ml (56.8 nM) this compound, the efflux of these 260-nm-absorbing materials from treated cells was 1.5 to 1.8 times more than that of untreated control cells. d-nb.inforesearchgate.netresearchgate.net This leakage indicates a significant loss of the plasma membrane's barrier function. d-nb.inforesearchgate.net Studies have shown that this compound treatment can lead to a fast increase in the efflux of these metabolites, with cells losing approximately 62-76% of these substances within 2 hours of treatment. d-nb.info
Table 2: Efflux of 260-nm-absorbing Materials Induced by this compound
| Organism | This compound Concentration | Treatment Duration | Efflux Increase (vs. Control) | Percentage Loss of Intracellular Substances (within 2h) | Citation |
| C. albicans | 64 µg/ml (56.8 nM) | 2 hours | 1.5-1.8 times | ~62-76% | d-nb.inforesearchgate.net |
This compound directly interacts with the lipid components of the plasma membrane, influencing its dynamic properties and structural integrity. researchgate.netsav.skresearchgate.net This interaction is believed to be a primary driver of its antimicrobial effects. researchgate.net
Despite some initial observations suggesting increased membrane fluidity, more detailed studies using electron paramagnetic resonance (EPR) spectroscopy have revealed a "rigidizing" effect of this compound on plasma membranes. researchgate.netresearchgate.netnih.govscispace.com For instance, in Candida albicans strains, treatment with 128 µg/ml this compound increased the phase transition temperatures of the plasma membrane. For the ergosterol-producing strain 33erg(+), the temperature increased from 12.5°C to 17.5°C, and for the ergosterol-less mutant erg-2, it increased from 11°C to 16°C. researchgate.netresearchgate.netnih.gov This increase in phase transition temperature signifies a reduction in phospholipid flexibility. researchgate.netresearchgate.netnih.gov Furthermore, saturation transfer EPR measurements showed that the rotational correlation times of spin label molecules, which reflect membrane dynamics, decreased significantly upon this compound addition, confirming the "rigidizing" effect. researchgate.netresearchgate.netnih.gov
Table 3: this compound's "Rigidizing" Effect on C. albicans Plasma Membranes
| Strain | Treatment (128 µg/ml this compound) | Initial Phase Transition Temperature (°C) | Treated Phase Transition Temperature (°C) | Rotational Correlation Time (Control) | Rotational Correlation Time (Treated) | Citation |
| 33erg(+) | Yes | 12.5 | 17.5 | 60 ns | 8 µs | researchgate.netresearchgate.netnih.gov |
| erg-2 | Yes | 11 | 16 | 100 ns | 1 µs | researchgate.netresearchgate.netnih.gov |
The "rigidizing" effect of this compound is thought to stem from its ability to form complexes with membrane constituent fatty acid molecules. researchgate.netresearchgate.netnih.gov This complex formation leads to alterations in the structures of phospholipids (B1166683), particularly in the hydrophobic surface near the fatty acid chain region. researchgate.netresearchgate.netnih.gov The interaction with membrane components, such as fatty acids, is stabilized by hydrogen bonds, creating new spatial structures and ultimately destroying the plasma membrane's integrity in a concentration-dependent manner. researchgate.netd-nb.info The composition of the plasma membrane, including its lipid content, influences the mode of action of this compound, with strains having more compact cell membranes exhibiting decreased susceptibility. researchgate.netpte.hu
Direct Interaction with Membrane Lipids and Structural Components
Formation of Molecular Complexes with Membrane Constituent Fatty Acids
This compound's direct interaction with the plasma membrane involves the formation of molecular complexes with unsaturated fatty acids. d-nb.info For instance, the interaction between this compound and oleic acid, a significant fatty acid in Candida albicans, involves the formation of molecular complexes stabilized by one or two hydrogen bonds. researchgate.netd-nb.infonih.gov Quantum chemical and anisotropy decay studies indicate that the formation of a single hydrogen bond is entropy-driven, while a double hydrogen bond is enthalpy-driven. researchgate.netnih.gov This difference in thermodynamic parameters leads to distinct temperature dependencies for these interactions, suggesting that this compound's effect on cell membranes could be more pronounced in fevered bodies. researchgate.netnih.gov Electron paramagnetic resonance (EPR) spectroscopy studies have shown that this compound treatment can lead to a "rigidizing" effect on the plasma membrane, which is attributed to its ability to form complexes with membrane constituent fatty acids, thereby altering the structure of phospholipids in the hydrophobic region near the fatty acid chains. nih.gov
Influence of Membrane Lipid Composition (e.g., Ergosterol (B1671047) in Fungi) on this compound Activity
The membrane lipid composition significantly influences this compound's activity. d-nb.inforesearchgate.net In fungi, particularly Candida albicans, the presence of ergosterol, a primary fungal sterol, plays a role in this compound's mode of action. d-nb.infonih.gov Studies comparing an ergosterol-producing C. albicans strain (33erg+) with an ergosterol-less mutant (erg-2) demonstrated that the ergosterol-producing strain was more sensitive to this compound. d-nb.inforesearchgate.net This suggests that while ergosterol is not the sole target, its presence influences the susceptibility to this compound. d-nb.info
The interaction between this compound and ergosterol has been investigated, revealing a 1:1 stoichiometric complex formation. researchgate.netnih.govresearchgate.net This complex formation is largely entropy-driven, with a low enthalpy change and significant entropy production. nih.govresearchgate.net This entropy-driven interaction implies a high temperature dependence, meaning this compound's effect on fungal cell membranes increases with rising temperature, potentially enhancing its efficacy in feverish conditions. researchgate.netnih.govresearchgate.net
Hypothesized Mechanism as an Ionophore or Channel-Forming Agent
This compound has been hypothesized to act as an ionophore or channel-forming agent. d-nb.infosav.sk Investigations on artificial lipid bilayer membranes and red blood cell membranes have shown that this compound molecules can penetrate the hydrophobic core of bilayers and, in a dimeric form, create ion-conducting channels. sav.sk This process is considered cooperative, with the penetration of this compound into the membrane facilitating the entry of additional molecules. sav.skgoogle.com this compound has been observed to increase the permeability of erythrocytes to alkali metal cations, following a selectivity sequence of Cs+ > Rb+ ≈ K+ > Na+. d-nb.infonih.gov In mitochondrial studies, this compound, at lower concentrations, acts as an ionophore, making the inner membrane permeable to K+, Na+, and Tris+. At higher concentrations, it alters the permeability properties of the mitochondrial inner membrane, leading to leakage of Mg2+ and making it permeable to H+ and Cl-. nih.govdoi.org This suggests a concentration-dependent shift in its mechanism of action, from an ionophore at lower concentrations to a more general membrane disorganizing agent at higher concentrations. d-nb.infonih.gov
Bactericidal Modality and Morphological Effects
This compound exhibits a bactericidal effect that is primarily mediated through its action on the bacterial cell membrane. researchgate.netresearchgate.netnih.gov
Cell Killing without Lysis: Ultrastructural Observations
A notable characteristic of this compound's bactericidal action is its ability to kill bacterial cells without causing cell lysis. researchgate.netresearchgate.netnih.govpte.huakjournals.comakjournals.com This means that the physical integrity of the bacterial cell wall remains intact, even as the cells lose viability. pte.huakjournals.com Ultrastructural observations, including transmission electron microscopy (TEM), have confirmed this phenomenon. researchgate.netnih.govpte.huakjournals.comakjournals.com TEM images of this compound-treated cells show that while the cell shape and integrity are preserved, their internal contents become homogeneously electron-dense, and discontinuities in the cytoplasmic membrane are visible, indicating damage to the membrane rather than complete cellular breakdown. pte.huakjournals.com This contrasts with many other bactericidal agents that induce cell lysis. researchgate.net
Concentration-Dependent Bactericidal Kinetics
The bactericidal kinetics of this compound are concentration-dependent. researchgate.netpte.huakjournals.com Time-kill studies have demonstrated that this compound's killing rate increases with higher concentrations. pte.huakjournals.com For instance, in Staphylococcus aureus, this compound at 4 times the Minimum Bactericidal Concentration (MBC) elicited a 3-log10 decrease in colony-forming units (CFU) in 1 hour, compared to 2 hours at 2 times the MBC. akjournals.com This concentration-dependent killing is consistent with its membrane-targeted effect, as earlier studies have also shown concentration-dependent effects on bacterial cell membrane permeability. pte.hu
Activity Against Non-Dividing and Growth-Arrested Microbial Cells
This compound demonstrates bactericidal activity against non-dividing and growth-arrested microbial cells, a rare and advantageous characteristic among antimicrobial agents. researchgate.netresearchgate.netnih.govakjournals.comakjournals.com Most bactericidal antibiotics target active metabolic pathways, thus requiring cell division for their action. pte.huakjournals.com However, this compound's membrane-targeted mechanism allows it to circumvent this dependency. researchgate.netresearchgate.netakjournals.comakjournals.com
Studies on Staphylococcus aureus under various growth-arrest conditions (e.g., nutrient starvation, protein synthesis inhibition, membrane potential impairment, low temperature) confirmed that this compound maintained its bactericidal activity. researchgate.netresearchgate.netnih.govakjournals.comakjournals.com While the killing rate was slower against growth-arrested cultures compared to exponentially growing ones, it was not abolished. researchgate.netresearchgate.netnih.govakjournals.comakjournals.com This suggests that this compound's action does not rely on active metabolic processes or cell division, making it potentially effective against persistent infections where dormant bacteria are prevalent. researchgate.netpte.huakjournals.com
Table 1: this compound's Bactericidal Activity Against Staphylococcus aureus Under Different Growth Conditions akjournals.com
| Growth Condition | This compound Concentration (x MBC) | Time to >3 log10 CFU Decrease |
| Exponentially Growing | 4x | 1 hour |
| Exponentially Growing | 2x | 2 hours |
| Cold-Arrested | 4x | Not reached (minimal effect) |
Table 2: Minimal Inhibitory Concentrations (MIC) of this compound for Various Gram-Positive Bacteria google.compte.hunih.gov
| Bacterial Species | MIC Range (µg/ml) |
| Staphylococcus aureus | 0.06 - 0.5 pte.hunih.gov |
| Staphylococcus epidermidis | 0.12 - 0.5 nih.gov |
| Streptococcus faecalis | 0.12 - 0.5 nih.gov |
| Listeria monocytogenes | 0.12 - 0.5 nih.gov |
| Enterococcus spp. | 0.25 - 0.5 pte.hu |
| Propionibacterium acnes | 0.5 - 1 pte.hu |
| Bacillus spp. | 0.03 google.com |
In Vitro Antimicrobial Spectrum and Efficacy Research
Activity Against Gram-Positive Bacterial Pathogens
Primycin (B1142422) demonstrates high and extensive bactericidal activity against Gram-positive bacteria. Comprehensive studies have shown that this compound effectively inhibits a wide array of Gram-positive clinical isolates. Its spectrum and efficacy against these pathogens have been noted to be superior to several commonly used topical agents and even to vancomycin (B549263) in some instances. nih.gov
Efficacy Against Multidrug-Resistant Strains (e.g., MRSA, MRCNS, VRE)
This compound exhibits notable efficacy against multidrug-resistant (MDR) Gram-positive strains, a critical advantage in the current landscape of increasing antibiotic resistance. Research confirms its potent bactericidal effect against:
Methicillin-Resistant Staphylococcus aureus (MRSA): this compound consistently inhibited all tested MRSA clinical isolates with a uniform Minimum Inhibitory Concentration (MIC) of 0.06 μg/ml. It demonstrated superior activity compared to mupirocin, with MIC90 and MBC90 values two dilution steps lower, and was effective even against mupirocin-resistant S. aureus strains. nih.govwikipedia.org
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS): this compound has shown high efficacy against MRCNS strains. nih.gov
Vancomycin-Resistant Enterococci (VRE): this compound proved effective against VRE isolates, showing MIC values of 0.25–0.5 μg/ml irrespective of the Enterococcus species, the degree of vancomycin sensitivity, or the specific van resistance gene types. nih.gov
Penicillin-Resistant Streptococcus pneumoniae: Studies have confirmed this compound's high efficacy against penicillin-resistant S. pneumoniae. nih.gov
Furthermore, this compound maintains its bactericidal activity even against growth-arrested Staphylococcus aureus cultures, a valuable characteristic for an antimicrobial agent. nih.govfishersci.ie
Susceptibility Profiles for Specific Genera and Species
This compound demonstrates consistent susceptibility profiles across various Gram-positive bacterial genera and species, as summarized in the table below.
| Pathogen Group / Species | Number of Isolates Tested | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | MBC Range (μg/ml) | MBC50 (μg/ml) | MBC90 (μg/ml) |
| Staphylococcus spp. | 70 | 0.06 | 0.06 | 0.06 | 0.5 – 4 | 2 | 2 |
| MRSA clinical isolates | 20 | 0.06 | 0.06 | 0.06 | 0.5 – 4 | 2 | 2 |
| Enterococcus spp. | 20 | 0.25 – 0.5 | 0.25 | 0.5 | 0.5 – 4 | 2 | 4 |
| Streptococcus spp. | 20 | 0.5 – 1 | 0.5 | 1 | 0.5 – 2 | 1 | 2 |
| P. acnes | 20 | 0.125 – 0.5 | 0.25 | 0.5 | 0.25 – 1 | 0.5 | 1 |
| S. pneumoniae, penicillin-resistant | 10 | 0.5 – 1 | 0.5 | 1 | 0.5 – 1 | 0.5 | 1 |
| Viridans group streptococci | 20 | 0.5 – 1 | 1 | 1 | 0.5 – 1 | 1 | 1 |
| Mycobacterium spp. | N/A | 0.02 – 0.06 mg/L | N/A | N/A | N/A | N/A | N/A |
Note: Data for Mycobacterium spp. is from earlier studies and may not reflect MIC50/90 or MBC values in the same format as recent comprehensive studies. nih.govwikipedia.org
This compound's activity against Staphylococcus species, including MRSA, is particularly robust, with consistently low MIC values. nih.gov For Enterococcus species, even those with reduced vancomycin susceptibility, this compound demonstrates effective inhibition. nih.gov Its efficacy extends to Streptococcus species, including penicillin-resistant S. pneumoniae, and Propionibacterium acnes, indicating its potential in dermatological applications. nih.gov Early research also highlighted this compound's effectiveness against Mycobacterium species, including streptomycin-resistant strains. wikipedia.org
Activity Against Gram-Negative Bacterial Pathogens
Characterization of Limited or Ineffective Activity
In contrast to its potent activity against Gram-positive bacteria, this compound has demonstrated limited or no efficacy against Gram-negative bacterial pathogens in recent comprehensive in vitro studies. nih.govwikipedia.org Specifically, the growth of clinical isolates of Klebsiella spp., Escherichia coli, Pseudomonas aeruginosa, and Proteus spp. was not inhibited, even at the highest concentrations tested (MIC > 64 μg/ml). nih.gov While older literature contained contradictory reports regarding its Gram-negative activity, current research consistently indicates its ineffectiveness against these taxa. nih.gov
Antifungal Activity Against Yeasts and Filamentous Fungi
This compound exhibits antifungal activity against certain yeasts and filamentous fungi. Notably, when combined with various statins (e.g., fluvastatin (B1673502), lovastatin (B1675250), simvastatin), this compound demonstrates synergistic and additive effects in vitro against some human pathogenic yeasts and molds. wikipedia.orgfishersci.no
| Fungal Species / Group | MIC (μg/ml) |
| Candida albicans | 64 |
| Candida glabrata | 32 |
| Paecilomyces variotii | 2 |
| Aspergillus fumigatus | >64 |
| Aspergillus flavus | >64 |
| Rhizopus oryzae | >64 |
Note: Data for individual species are based on studies investigating this compound's antifungal activity. fishersci.no
Efficacy Against Candida albicans Strains and Related Species
This compound has shown efficacy against Candida albicans and related Candida species. It completely inhibited the growth of Candida albicans at an MIC of 64 μg/ml and Candida glabrata at an MIC of 32 μg/ml. fishersci.no Investigations into the antifungal activity of this compound against 13 human pathogenic Candida ATCC and CBS reference species, along with 74 clinical isolates of Candida albicans, revealed no this compound-resistant strains. wikipedia.org
Studies suggest that the plasma membrane composition plays a crucial role in this compound's antifungal action. An ergosterol-producing C. albicans strain (33erg+) was found to be more sensitive to this compound than its ergosterol-less mutant (erg-2). Treatment with 64 μg/ml this compound induced enhanced membrane fluidity and altered plasma membrane dynamics in C. albicans, leading to a loss of barrier function and efflux of intracellular materials. wikipedia.orgfishersci.ie
Role of Plasma Membrane Composition in Fungal Susceptibility to this compound
The fungal plasma membrane, a crucial cellular barrier, is a primary target for many antifungal agents. This compound's interaction with this membrane is multifaceted, involving specific sterols and phospholipids (B1166683), leading to significant alterations in membrane integrity and function.
This compound-Ergosterol Complex Formation
A key aspect of this compound's action is its interaction with ergosterol (B1671047), the predominant sterol in fungal plasma membranes. In vitro studies have demonstrated that this compound forms 1:1 stoichiometric complexes with ergosterol nih.gov. The formation of these complexes is primarily entropy-driven, characterized by a very low enthalpy change (ΔH = -1.14 kJ mol⁻¹) and a significant entropy production (ΔS = 29.78 J mol⁻¹ K⁻¹) nih.gov. This entropy-driven interaction is likely due to the partial disruption of the solvation shells surrounding the interacting molecules before their interlinking nih.gov. This thermodynamic characteristic implies a strong temperature dependence, suggesting that this compound's effect on cell membranes intensifies with increasing temperature, which could be particularly relevant in fevered states during infection nih.gov.
Impact on Membrane Dynamics and Integrity
This compound treatment leads to notable changes in fungal plasma membrane dynamics and integrity. At a concentration of 64 μg ml⁻¹ (56.8 nM), this compound has been shown to induce enhanced membrane fluidity and alter plasma membrane dynamics in Candida albicans, as measured by steady-state fluorescence anisotropy using a trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH) probe nih.govciteab.comnih.gov. This increased fluidity compromises the membrane's barrier function, leading to a substantial efflux of 260-nm-absorbing materials from treated cells, observed to be 1.5 to 1.8 times greater than that from control cells nih.govciteab.comnih.gov.
Conversely, other research utilizing electron paramagnetic resonance (EPR) spectroscopy at a higher concentration (128 μg ml⁻¹) indicated a "rigidizing" effect of this compound on the plasma membrane alfa-chemistry.comdsmz.de. This rigidization is evidenced by an increase in the phase transition temperatures of the membrane and a decrease in the rotational correlation times of spin label molecules, revealing a reduction in phospholipid flexibility alfa-chemistry.comdsmz.de. This effect is proposed to stem from this compound's ability to form complexes with membrane constituent fatty acid molecules, thereby altering the structures of phospholipids in the hydrophobic region near the fatty acid chains alfa-chemistry.comdsmz.de. The differing observations regarding membrane fluidity may be attributed to variations in this compound concentrations used and the specific biophysical techniques employed to probe different aspects or depths of the membrane.
Role of Ergosterol in Fungal Susceptibility
The composition of the plasma membrane, particularly the presence of ergosterol, plays a significant role in fungal susceptibility to this compound. Studies comparing an ergosterol-producing Candida albicans strain (33erg+) with its ergosterol-less mutant (erg-2) demonstrated that the 33erg+ strain was more sensitive to this compound in growth inhibition assays nih.govciteab.comnih.govnih.gov. This finding underscores the importance of plasma membrane composition in this compound-induced processes nih.govciteab.comnih.govnih.gov.
However, interestingly, the minimum inhibitory concentrations (MICs) of this compound for both the ergosterol-producing strain (12 μg ml⁻¹) and its ergosterol-less mutant (16 μg ml⁻¹) were found to be quite similar nih.gov. This suggests that while ergosterol is involved in this compound's mechanism, it may not be the sole or primary target, implying the involvement of other membrane components, such as fatty acids, in the antibiotic's action nih.govalfa-chemistry.com.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Candida albicans Strains
| Strain Type | MIC (μg ml⁻¹) nih.gov |
| Ergosterol-producing (33erg+) | 12 |
| Ergosterol-less (erg-2) | 16 |
Morphological Alterations
Beyond its molecular interactions, this compound induces observable morphological changes in fungal cells. Depending on the concentration, treated Candida albicans cells can exhibit unipolar budding, pseudohyphae formation, and a visibly rough cell surface when examined by scanning electron microscopy nih.govciteab.comnih.gov. These macroscopic changes are direct consequences of the underlying disruptions to plasma membrane integrity and cellular processes.
Activity of this compound Complex Components
Table 2: MIC100 Values and Plasma Membrane Phase Transition Temperatures (Tm) for this compound Complex and its Components on Candida albicans 33erg+ scitoys.com
| Compound | MIC100 (μg ml⁻¹) | Tm (°C) (at 128 μg ml⁻¹ treatment) |
| Control (Untreated) | N/A | 12 |
| This compound Complex (PC) | 32 | 17 |
| Component A1 | 32 | 21 |
| Component A2 | 2 | 14.5 |
| Component C1 | 64 | 15 |
Molecular Mechanisms of Microbial Resistance to Primycin
Dynamics of Resistance Development
The emergence and development of microbial resistance to antibiotics are critical factors influencing their long-term effectiveness. Studies on primycin (B1142422) have characterized its resistance dynamics, revealing a unique profile compared to many other antimicrobial agents.
Characterization of Low Spontaneous Resistance Emergence
Research indicates that this compound exhibits a remarkably low frequency of spontaneous resistance emergence. In single-step mutation experiments, spontaneous resistant mutants did not appear nih.govwikipedia.orgmims.com. The frequency of spontaneous resistance against this compound was found to be very low, specifically less than 4.5 × 10⁻⁹ for all tested strains wikipedia.org. This suggests that the likelihood of bacteria developing de novo resistance to this compound through random mutations in a single step is exceptionally low wikipedia.org.
Slow Resistance Development Through Serial Passaging Experiments
Beyond spontaneous mutation, the development of resistance through prolonged exposure to sub-inhibitory concentrations of an antibiotic, often simulated via serial passaging experiments, is a key indicator of an agent's propensity for resistance. For this compound, resistance development through serial passaging has been observed to be very slow nih.govwikipedia.orgmims.com. In a 21-day passaging study, only one isolate achieved a four-fold increase in its initial Minimal Inhibitory Concentration (MIC), while six other isolates showed a two-fold increase wikipedia.org. Notably, one isolate did not exhibit any change in its MIC value during this period wikipedia.org. This slow adaptive response aligns with the low frequency of spontaneous mutants observed for this compound wikipedia.org. Furthermore, any elevated MIC values achieved by derivative strains remained stable even after three non-selective passages, indicating that the acquired resistance, though slow to develop, could be maintained wikipedia.org.
Table 1: Summary of this compound Resistance Development
| Resistance Mechanism | Observation | Details | Source |
| Spontaneous Resistance | Very Low Emergence | No mutants in single-step experiments; frequency < 4.5 × 10⁻⁹ | nih.govwikipedia.orgmims.com |
| Serial Passaging | Very Slow Development | Over 21 days, limited MIC increases (2x to 4x); some strains unchanged | nih.govwikipedia.orgmims.com |
| Resistance Stability | Stable | Elevated MICs in passaged strains remained stable after non-selective passages | wikipedia.org |
Cross-Resistance Profiles and Mechanistic Correlations
Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to other agents, often due to shared resistance mechanisms or targets. Understanding this compound's cross-resistance profile is vital for its clinical application, particularly in the context of existing antibiotic resistance.
Observed Correlations Between Elevated this compound MICs and Vancomycin-Intermediate Phenotypes or Daptomycin (B549167) Resistance
Despite its general independence from resistance to many antibiotic classes, specific correlations have been observed between elevated this compound MICs and resistance phenotypes associated with other cell-wall active agents. Passaged Staphylococcus aureus strains that exhibited increased this compound MIC values were also found to have elevated vancomycin (B549263) and daptomycin MIC values nih.govmims.com. A clear correlation was identified between increased this compound MICs and the vancomycin-intermediate S. aureus (VISA) phenotype nih.govwikipedia.org. Similarly, a decrease in this compound susceptibility consistently led to an elevation in daptomycin MIC values wikipedia.org. These correlations suggest a potential mechanistic link, possibly related to the development of the vancomycin-intermediate phenotype nih.gov. Research on vancomycin and daptomycin resistance indicates a strong positive correlation between reduced daptomycin susceptibility and vancomycin resistance in VISA strains, often associated with cell wall thickening mims.comsensus.org. This thickening of the cell wall may act as a physical barrier, impeding the access of daptomycin to its target mims.com. While the exact mechanisms underlying the correlation with this compound warrant further investigation, these findings highlight a shared vulnerability or adaptive pathway in bacteria when exposed to these specific antimicrobial agents.
Table 2: Cross-Resistance Profile of this compound
| Antibiotic Class | Specific Examples | Correlation with this compound Resistance | Source |
| Fluoroquinolones | Ofloxacin | Independent susceptibility | wikipedia.org |
| Aminoglycosides | Tobramycin, Gentamicin, Neomycin | Independent susceptibility | wikipedia.org |
| Macrolides | Erythromycin | Independent susceptibility | wikipedia.org |
| Tetracyclines | Oxytetracycline | Independent susceptibility | wikipedia.org |
| Beta-Lactams | Penicillin, Methicillin, Oxacillin | Independent susceptibility | wikipedia.org |
| Glycopeptides | Vancomycin (VISA phenotype) | Observed correlation with elevated MICs | nih.govwikipedia.orgmims.com |
| Lipopeptides | Daptomycin | Observed correlation with elevated MICs | nih.govwikipedia.orgmims.com |
Endogenous Self-Resistance Mechanisms in this compound-Producing Microorganisms
Antibiotic-producing microorganisms must possess mechanisms to protect themselves from the toxic effects of their own secondary metabolites, a phenomenon known as self-resistance flybase.orgfishersci.cawikidoc.org. This compound is produced by the Gram-positive filamentous bacterium Saccharomonospora azurea flybase.orgfishersci.ca.
Despite this compound's discovery dating back over 60 years, specific scientific knowledge regarding the detailed regulation of self-resistance in S. azurea has been limited flybase.org. However, recent comparative genomic and transcriptomic analyses comparing high- and low-primycin producing strains of S. azurea have begun to shed light on potential self-resistance mechanisms flybase.orgfishersci.ca. These studies identified differentially expressed genes (DEGs), some of which are associated with self-resistance flybase.orgfishersci.ca. Notably, genes belonging to the ABC (ATP-binding cassette) transporter superfamily, known to be involved in multidrug and self-resistance, were found to be upregulated in this compound overproducer strains flybase.org. Efflux pumps, a common self-resistance mechanism, enable bacteria to actively pump out harmful substances, including antibiotics, from the cell wikidoc.orgwikipedia.org. This mechanism often operates in conjunction with other protective strategies, such as chemical modification of the antibiotic or target modification wikidoc.orgwikipedia.org. The presence of resistance genes within antibiotic biosynthetic gene clusters (BGCs) is a common strategy for self-protection in antibiotic-producing microbes, serving as potential reservoirs of resistance genes that could be transferred to human pathogens wikidoc.org. Further elucidation of these endogenous mechanisms in S. azurea could provide valuable insights into novel resistance strategies and potential targets for overcoming resistance in pathogenic bacteria.
Genetic Determinants and Regulatory Pathways Controlling Producer Self-Protection
The self-resistance strategies in Saccharomonospora azurea are primarily encoded within its genome, often in close proximity to the this compound biosynthetic gene cluster (PBGC). Genomic and transcriptomic analyses have shed light on the specific genes and regulatory elements involved in this crucial self-defense.
Genetic Determinants: The complete this compound biosynthetic gene cluster (PBGC) has been identified in S. azurea SZMC 14600, comprising type I polyketide synthase (PKS) core genes flanked by various accessory genes nih.govresearchgate.net. Comparative transcriptomic analysis between high- and low-primycin producing strains of S. azurea has revealed a significant number of differentially expressed genes (DEGs) associated with self-resistance nih.govsaludcapital.gov.coresearchgate.net. These DEGs highlight several key genetic determinants:
Agmatinase (EHK80172.1): An agmatinase encoding gene, specifically EHK80172.1, has been identified adjacent to the PKS gene cluster and was found to be significantly up-regulated (2.62 log2 fold-change) in high-primycin producer strains nih.govresearchgate.net. This enzyme, a member of the ureohydrolase superfamily, is responsible for catalyzing the conversion between guanidino and amino forms of this compound nih.govresearchgate.net. This enzymatic modification likely serves as a detoxification mechanism, altering the antibiotic's structure to reduce its toxicity to the producing cell.
ABC Multidrug Transporters: Two specific ATP-binding cassette (ABC) multidrug transporter encoding genes, EHK80158.1 and EHK80159.1, are located adjacent to the PKS gene cluster and were notably overexpressed in the high-primycin producer strain, with 8.0 and 3.8 log2 fold-change, respectively nih.govresearchgate.net. ABC transporters are well-known for their role in effluxing antibiotics out of the cell, thereby reducing intracellular drug concentrations and conferring self-resistance researchgate.netnih.govnih.gov.
Fatty Acid Synthesis-Related Genes: Genes involved in fatty acid synthesis were also identified as differentially expressed. While the direct mechanism of their involvement in self-resistance is complex, the interplay between fatty acid and polyketide synthesis pathways, which share precursors, suggests that modulating these metabolic processes can influence this compound production and potentially impact the cell's susceptibility or tolerance to the antibiotic nih.govsaludcapital.gov.coresearchgate.net.
TetR Family Transcriptional Regulators (TFRs): Several TetR family transcriptional regulators were overexpressed in high-primycin producer strains, with log2 fold-changes ranging from 2.08 to 5.23 researchgate.net. TFRs are a diverse family of regulators known to control various cellular processes, including antibiotic production, efflux pump expression, and multidrug and self-resistance researchgate.net. Their upregulation suggests a direct involvement in orchestrating the self-protection response.
Regulatory Pathways: The genetic determinants for self-resistance in antibiotic-producing organisms are frequently clustered with the antibiotic biosynthesis genes, and their expression is often co-regulated frontiersin.org. In S. azurea, the observed overexpression of specific self-resistance genes, such as the ABC transporters and agmatinase, in high-primycin producing strains points towards a coordinated regulatory network. The upregulation of TetR family transcriptional regulators further supports the existence of dedicated regulatory pathways that fine-tune the expression of resistance mechanisms in response to the cellular presence or concentration of this compound researchgate.net. This co-regulation ensures that the self-protective machinery is activated in parallel with the production of the antibiotic, preventing cellular damage.
The interplay between these genetic elements and their regulatory pathways is crucial for S. azurea's ability to produce this compound while maintaining its cellular integrity.
Table 1: Key Genetic Determinants and Implicated Mechanisms in this compound Producer Self-Protection
| Gene Category / Identifier | Implicated Mechanism | Evidence / Research Finding | Fold-Change (log2) in High Producer Strain (where available) |
| Agmatinase (EHK80172.1) | Detoxification/Modification | Catalyzes conversion between guanidino/amino forms of this compound. Upregulated in this compound overproducer. nih.govresearchgate.net | 2.62 researchgate.net |
| ABC Multidrug Transporter (EHK80158.1) | Efflux Pump | Pumps antibiotics out of the cell. Overexpressed in high-primycin producer. nih.govresearchgate.net | 8.0 researchgate.net |
| ABC Multidrug Transporter (EHK80159.1) | Efflux Pump | Pumps antibiotics out of the cell. Overexpressed in high-primycin producer. nih.govresearchgate.net | 3.8 researchgate.net |
| TetR Family Transcriptional Regulators | Transcriptional Control | Regulate efflux pump expression and self-resistance. Overexpressed in high-primycin producer. researchgate.net | 2.08 to 5.23 (range) researchgate.net |
| Fatty Acid Synthesis-Related Genes | Metabolic Modulation | Differentially expressed; potential influence on this compound production and self-susceptibility. nih.govsaludcapital.gov.coresearchgate.net | Varied (specific values not detailed in snippets) researchgate.net |
Structure Activity Relationship Sar Studies and Primycin Analogues Research
Elucidation of Key Structural Determinants for Antimicrobial Activity
The complex structure of primycin (B1142422), which includes a macrolide lactone ring, a guanidine (B92328) moiety, and an arabinose moiety, contributes to its biological and physicochemical characteristics. google.com Investigations into these structural components have shed light on their importance for this compound's antimicrobial efficacy.
Importance of the Guanidine Moiety for Biological Activity
The guanidine moiety is a unique structural characteristic of this compound and similar polyketides. nih.govgoogle.com This functional group has been identified as a significant determinant for the antimicrobial activity of various compounds, including this compound. mdpi.comdntb.gov.ua The 4-guanidinobutanoyl-CoA starter unit, derived from an L-arginine precursor pathway, initiates the biosynthesis of this compound. nih.gov The partial or complete protonation of the guanidine moiety can significantly influence the surface charge distribution (gross polarity) of the molecule, which may directly or indirectly affect intermolecular interactions and, consequently, its biological activity. google.com The conversion between guanidino and amino forms of this compound, catalyzed by the agmatinase enzyme, also highlights the dynamic role of this moiety. nih.govresearchgate.net
Influence of R2 Side Chain Variability and Alkylmalonyl-CoA Extender Units on Potency
This compound molecules exhibit variability in their R2 side chain, which influences their biological activity. researchgate.net The general structure of this compound indicates that the R2 side chain can represent n-butyl, n-pentyl, or n-hexyl functional groups. researchgate.net The biosynthesis of this compound involves modular type I polyketide synthases (PKS) that utilize various alkylmalonyl-CoA extender units, such as butylmalonyl-CoA, and other 6, 7, and 8-carbon alkylmalonyl-CoA units, which are incorporated into the polyketide chain. nih.govresearchgate.net This incorporation contributes to the diversity of the R2 side chain and, consequently, to the observed differences in potency among this compound components. researchgate.net
Differential Activities of Individual this compound Complex Components (e.g., A1, A2, C1)
Table 1: Antifungal Activity of this compound Complex and its Main Components against Candida albicans researchgate.net
| Compound | MIC100 (μg/ml) |
| This compound Complex (PC) | 32 |
| This compound A1 | 32 |
| This compound A2 | 2 |
| This compound C1 | 64 |
Design, Chemical Synthesis, and Biological Evaluation of this compound Analogues
The challenges posed by emerging antimicrobial resistance necessitate the development of new anti-infective agents, including the design and synthesis of analogues of existing antibiotics like this compound. nih.govakjournals.com
Synthetic Strategies for Modifying the Marginolactone Core and Associated Side Chains
This compound is a 36-membered marginolactone antibiotic. researchgate.netresearchgate.net Synthetic strategies for modifying the marginolactone core and its associated side chains are crucial for developing new analogues. While specific detailed synthetic pathways for this compound core modification are not extensively detailed in the provided search results, the general approach for modifying polyketide-derived natural products often involves mutasynthesis or chemical synthesis. researchgate.nethumanjournals.com For instance, the broad specificity of acyl transferase domains (ATs) in modular polyketide synthases can be leveraged to incorporate different building blocks, potentially leading to novel derivatives. nih.govresearchgate.net The R1 side chain of this compound can represent an -arabinosyl, -H, or -OH functional group, while the R2 side chain can be n-butyl, n-pentyl, or n-hexyl. researchgate.netresearchgate.net Post-synthetic modifications, such as the transfer of the arabinosyl moiety onto hydroxyl groups of A1, A2, and A3 isoforms, are catalyzed by glycosyltransferases. nih.govresearchgate.net These points of modification offer avenues for chemical synthesis to create new this compound analogues.
Assessment of Modified Structures for Altered Efficacy or Expanded Antimicrobial Spectrum
The biological evaluation of modified structures is essential to assess their altered efficacy or expanded antimicrobial spectrum. This typically involves in vitro testing against a panel of bacterial and fungal strains. nih.govfrontiersin.orgrsc.org For example, studies on other antibiotic analogues, such as unguinol (B1252459) derivatives, have focused on modifying hydroxyl groups, aromatic positions, and side chains, followed by screening against bacteria, fungi, and mammalian cells to establish SAR. rsc.org Similarly, for this compound, assessing the impact of changes to the guanidine moiety, R2 side chain, or arabinose unit on membrane disruption, which is a key mechanism of action for this compound, would be critical. researchgate.netnih.gov The goal is to identify analogues with improved potency, reduced toxicity, or a broader spectrum of activity against resistant pathogens. researchgate.netrsc.org
Synergistic and Combinatorial Research Approaches with Primycin
In Vitro Studies on Synergistic Interactions with Other Antimicrobial Agents
In vitro studies have investigated the interactions of primycin (B1142422) with other antimicrobial agents, revealing synergistic and additive effects, particularly with statins.
Synergistic and Additive Effects with Statins Against Fungal Pathogens
This compound has been shown to exhibit synergistic and additive effects when combined with statins against a range of clinically important fungal pathogens. For instance, when this compound was combined with fluvastatin (B1673502) (FLV), lovastatin (B1675250) (LOV), or simvastatin (B1681759) (SIM), both synergistic and additive inhibitory effects were observed against Candida albicans and Candida glabrata pte.hugoogle.comgardp.orgepo.org. The co-application of these compounds resulted in a higher extent of inhibition, allowing for a reduction in the concentrations of both this compound and the statin required to completely block fungal growth gardp.orgepo.org.
Studies have also demonstrated that this compound, when combined with statins, can significantly inhibit the growth of Rhizopus oryzae at concentrations where neither compound alone would be effective pte.hu. Furthermore, a synergistic interaction between this compound and simvastatin was specifically detected against Trichophyton rubrum google.comgoogle.com. This suggests that statins, which possess antifungal potential against both yeast and filamentous fungi, can be valuable components in combination therapies with this compound pte.hu.
The following table summarizes observed synergistic and additive effects of this compound with various statins against fungal pathogens:
| This compound Combination Partner | Fungal Pathogens Tested | Observed Effect | Source |
| Fluvastatin (FLV) | Candida albicans, Candida glabrata | Synergistic and Additive | pte.hugoogle.comgardp.orgepo.org |
| Lovastatin (LOV) | Candida albicans, Candida glabrata, Rhizopus oryzae | Synergistic and Additive | pte.hugoogle.comgardp.orgepo.orgnih.gov |
| Simvastatin (SIM) | Candida albicans, Candida glabrata, Trichophyton rubrum, Rhizopus oryze | Synergistic and Additive | pte.hugoogle.comgardp.orgepo.orggoogle.comnih.gov |
Potential Combinatorial Strategies with Gram-Negative-Targeting Agents (e.g., Neomycin, Polymyxin (B74138) B) to Broaden Spectrum
This compound primarily demonstrates high efficacy against Gram-positive bacteria, including multi-resistant strains, but shows limited or no activity against Gram-negative bacteria such as Klebsiella spp., Escherichia coli, Pseudomonas aeruginosa, and Proteus spp. pte.hursc.org. Despite this inherent lack of activity against Gram-negative organisms, some research has explored combinatorial strategies.
One study explicitly stated that this compound showed no activity against Gram-negative bacteria, with MIC values greater than 64 µg/ml for the tested Gram-negative clinical isolates pte.hursc.org. However, the same source also suggested that neomycin and polymyxin B could be promising agents to combine with this compound to complete its antimicrobial spectrum, while simultaneously reporting a "lack of interaction" between this compound and these agents in checkerboard titration assays (mean FIC indexes below 4 and above 0.5) pte.hu.
In contrast, an earlier U.S. patent indicates that this compound shows synergistic effects in dual combinations with neomycin or oxytetracycline, and also in triple combinations with neomycin and oxytetracycline, against certain bacterial strains including Bacillus subtilis and Staphylococcus 209 P. It also reported synergistic effects against the fungal strain Candida albicans when this compound was combined with neomycin google.comnih.gov. This suggests a historical perspective where synergistic interactions with Gram-negative targeting agents were indeed investigated and, in some cases, reported. The discrepancy in reported interactions highlights the need for further, more consistent research in this area.
Investigation of the Mechanistic Basis for Observed Synergistic Effects
The mechanistic basis for the observed synergistic effects, particularly between this compound and statins, is largely linked to their respective modes of action on fungal cell components. Statins, primarily known as cholesterol-lowering drugs, exert antifungal effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial for the early stages of ergosterol (B1671047) biosynthesis in fungi nih.gov. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By reducing ergosterol levels, statins can compromise the integrity and function of the fungal membrane.
This compound is believed to act on bacteria and fungi by disorganizing the cell membrane, leading to an increase in ion permeability and conductivity pte.hu. This membrane-disrupting action of this compound, combined with the ergosterol-depleting effect of statins, likely creates a synergistic environment where the fungal cell membrane is severely compromised, making the cells more vulnerable to inhibition or death pte.hu. The combined assault on the fungal cell membrane, through both direct disruption by this compound and indirect weakening via ergosterol synthesis inhibition by statins, leads to enhanced antifungal activity pte.hu.
The enhanced inhibition observed when this compound is combined with statins suggests that these compounds work through complementary pathways, where the effect of the combination is greater than the sum of their individual effects. This provides a rationale for exploring this compound-statin combinations as a potential strategy for antifungal therapy, especially given the rising challenges of antifungal resistance pte.hu.
Future Directions and Emerging Research Avenues for Primycin
Advanced Genomic and Proteomic Investigations into Primycin (B1142422) Biosynthesis and Regulation
Understanding the intricate mechanisms governing this compound biosynthesis and its regulation is crucial for optimizing its production and potentially engineering novel analogs. The this compound biosynthetic gene cluster (PBGC) in Saccharomonospora azurea SZMC 14600 has been characterized, revealing 28 clustered genes, including core sequences for Type I polyketide synthase (PKS) nih.govresearchgate.netresearchgate.net.
Genomic studies have identified key enzymes involved in the this compound biosynthetic pathway. For instance, the 4-guanidinobutanoyl-CoA starter unit, essential for this compound biosynthesis, is derived from a three-step L-arginine precursor pathway catalyzed by amine oxidase, amidohydrolase, and acyl-CoA ligase enzymes nih.govresearchgate.netd-nb.info. Glycosyltransferase and agmatinase encoding genes are also found directly adjacent to the PKS cluster, with glycosyltransferase facilitating the transfer of an arabinosyl moiety in the late stages of biosynthesis, and agmatinase catalyzing the conversion between guanidino and amino forms of this compound nih.govresearchgate.net.
Comparative genomic analysis of high- and low-primycin producing S. azurea strains has shown a high percentage identity within high-scoring segment pairs, suggesting that structural differences in PKS gene clusters may not be solely responsible for elevated this compound production nih.gov. Transcriptomic analysis has identified 686 differentially expressed genes (DEGs) between these strains, with genes related to fatty acid synthesis, self-resistance, and regulation of secondary metabolism being particularly relevant nih.govresearchgate.net. Notably, while the this compound PKS core biosynthetic genes showed comparable expression levels in high- and low-producer strains, genes involved in nucleotide transport and metabolism, amino acid transport and metabolism, energy production and conversion, and defense mechanisms were often up-regulated in the high-producer strain nih.gov.
Proteomic investigations have further illuminated the molecular components involved in this compound production. Comparative 2D-PAGE experiments identified 98 differentially expressed protein spots between pre- and main-fermentation stages nih.gov. Among these, proteins such as HicB antitoxin (part of the HicAB toxin-antitoxin system) and a nucleoside diphosphate (B83284) kinase (Ndk) regulator were identified, suggesting their potential roles in enhancing this compound synthesis, particularly during the later stages of fermentation nih.govresearchgate.net. The overexpression of receptor histidine kinase and cognate response regulator encoding genes, located within the this compound biosynthetic gene cluster, in high-primycin producer strains further confirms their importance in regulating this compound synthesis researchgate.netdntb.gov.ua.
Future genomic and proteomic research will likely focus on:
CRISPR-Cas9 based gene editing: To precisely manipulate genes within the PBGC and associated regulatory pathways to enhance this compound yield or generate novel this compound derivatives.
Metabolomics integration: Combining genomic and proteomic data with metabolomics to provide a holistic view of the metabolic flux during this compound biosynthesis and identify new targets for metabolic engineering.
Awakening silent gene clusters: In silico tools have identified silent this compound biosynthetic gene clusters in other Pseudonocardiaceae species researchgate.net. Future research could focus on strategies to activate these dormant pathways, potentially leading to new sources or variants of this compound researchgate.netmdpi.com.
Deeper Elucidation of this compound's Precise Molecular Interactions with Cellular Membranes
This compound's mode of action is closely linked to its interaction with cellular membranes, particularly the plasma membrane researchgate.netmdpi.comd-nb.info. It is an amphiphilic molecule with a lactone ring, a sugar, and a positively charged guanidine (B92328) group at neutral pH sav.sk. This amphiphilic nature allows this compound molecules to penetrate the hydrophobic core of lipid bilayers, forming ion-conducting channels, a cooperative process that can lead to aggregation within the membrane's lipid lattice sav.sk.
Studies on human erythrocytes and artificial lipid bilayer membranes have shown that this compound increases permeability to alkali-cations, with a selectivity order of Cs > Rb ≈ K > Na in erythrocytes, and Na > K > Rb > Cs in negatively charged phosphatidylserine (B164497) bimolecular lipid membranes nih.gov. This suggests a complex interaction influenced by membrane composition and ion species d-nb.infonih.gov.
Electron Paramagnetic Resonance (EPR) spectroscopy studies on Candida albicans plasma membranes have revealed that this compound directly interacts with the membrane, causing a "rigidizing" effect researchgate.netresearchgate.netnih.gov. This rigidification may result from this compound forming complexes with membrane constituent fatty acid molecules, leading to alterations in phospholipid structures within the hydrophobic surface near the fatty acid chain region researchgate.netresearchgate.netnih.gov. The presence of ergosterol (B1671047) in fungal cell membranes also influences this compound's mode of action, as demonstrated by differences in growth inhibition concentrations between ergosterol-producing and ergosterol-less Candida albicans strains researchgate.netresearchgate.net.
Further molecular insights indicate that this compound's interaction with oleic acid, a building block of plasma membranes, involves the formation of molecular complexes stabilized by one or two hydrogen bonds researchgate.netnih.gov. While both single and double hydrogen bond interactions result in similar Gibbs-free enthalpy changes at room temperature, their associated enthalpy and entropy changes differ significantly researchgate.netnih.gov. The temperature dependence of these interactions could have implications for this compound's activity in different cellular environments nih.gov.
Future research in this area should aim to:
High-resolution structural biology: Utilize techniques like cryo-electron microscopy (Cryo-EM) or nuclear magnetic resonance (NMR) to visualize this compound's interaction with membrane components at atomic resolution, providing precise details of pore formation or membrane disruption mdpi.comembopress.orgnih.gov.
Computational modeling and simulations: Employ molecular dynamics simulations to predict and validate this compound's dynamic interactions with various lipid compositions and membrane proteins, offering insights into the kinetics and thermodynamics of membrane perturbation rsc.org.
Lipidomics: Investigate changes in membrane lipid profiles in response to this compound exposure, identifying specific lipid species or domains critical for its activity.
Development of Novel High-Throughput Analytical Techniques for this compound Research
Efficient and rapid analytical methods are essential for advancing this compound research, particularly in optimizing fermentation processes and studying its interactions. Historically, this compound concentration monitoring during biosynthesis relied on laborious and time-consuming agar (B569324) diffusion techniques oup.com.
Recent advancements have led to the development of more efficient methods:
High-Performance Thin-Layer Chromatography (HPTLC): A simple, rapid, and quantitative HPTLC method has been developed for monitoring this compound biosynthesis during fermentation. This method allows for frequent sampling and provides satisfactory selectivity and quantitative results, separating active this compound components from by-products oup.comuni-giessen.de.
HPLC-DAD-ESI/MS: High-performance liquid chromatography with diode array detection and electrospray-mass spectrometry (HPLC-DAD-ESI/MS) has been used for precise quantification of this compound in fermentation media and for confirming production yields in different S. azurea strains nih.govresearchgate.net. This method offers high sensitivity and specificity for identifying and quantifying this compound and its various components nih.govresearchgate.net.
MALDI-TOF/TOF Mass Spectrometry: This technique has been employed in proteomic studies to identify differentially expressed proteins involved in this compound fermentation, providing insights into the molecular components underlying efficient antibiotic production nih.govresearchgate.net.
Future directions in analytical techniques for this compound research include:
Automated High-Throughput Screening (HTS): Developing automated systems for this compound quantification and activity screening, potentially utilizing 96-well plate solid-phase extraction (SPE) coupled with automated pipetting and mass spectrometry, to enable rapid analysis of large sample volumes mdpi.com.
Advanced Spectroscopic Methods: Employing advanced spectroscopic techniques (e.g., advanced NMR, cryo-EM, or super-resolution fluorescence microscopy) for more detailed structural elucidation of this compound and its complexes with membranes or other biomolecules in real-time colincaprani.comuncu.edu.ar.
Biosensors: Developing highly sensitive and specific biosensors for real-time, in situ monitoring of this compound production in bioreactors or its presence in complex biological matrices.
These advancements will significantly accelerate the pace of discovery and development related to this compound.
Q & A
Q. What are the key considerations for selecting microbial strains in Primycin yield optimization studies?
- Methodological Answer: Strain selection should prioritize genetic stability, growth kinetics, and secondary metabolite profiles. For example, Saccharomonospora azurea SZMC14600 demonstrated superior this compound production (1,261 mg/L by day 7) compared to DSM 44631 (210 mg/L), highlighting strain-specific metabolic efficiency . Standardize screening protocols using batch fermentation with controlled pH, temperature, and nutrient gradients to minimize variability. Include purity validation via HPLC and genomic sequencing to confirm strain identity .
Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial spectrum against resistant pathogens?
- Methodological Answer:
Pathogen Selection: Use clinical isolates with documented resistance profiles (e.g., methicillin-resistant Staphylococcus aureus).
Dose-Response Curves: Apply logarithmic dilutions of this compound (e.g., 0.5–256 µg/mL) in broth microdilution assays.
Controls: Include comparator antibiotics (vancomycin, linezolid) and solvent controls.
Endpoint Criteria: Define MIC/MBC using CLSI/EUCAST guidelines. Report inter-assay variability (<15%) and statistical significance (p<0.05) .
Q. What statistical approaches are recommended for analyzing time-dependent this compound production data?
- Methodological Answer: Use mixed-effects models to account for repeated measurements (e.g., daily sampling) and strain-specific variance. For example, SZMC14600 showed a sigmoidal production curve (peak at day 7: 1,261 mg/L), while DSM 44631 plateaued earlier (day 4: 220 mg/L) . Apply ANOVA with post-hoc Tukey tests to compare time points. Report confidence intervals and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How can contradictory data on this compound’s optimal harvest time be resolved across studies?
- Methodological Answer:
Meta-Analysis: Aggregate datasets from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., fermentation scale, nutrient sources).
Sensitivity Analysis: Test the impact of harvest time (e.g., days 5–7) on yield variability. For instance, SZMC14600 yields plateau after day 5 (1,113–1,261 mg/L), suggesting diminishing returns beyond this point .
Mechanistic Modeling: Develop kinetic models integrating biomass growth and metabolite secretion rates to predict optimal harvest windows .
Q. What experimental designs are suitable for elucidating this compound’s biosynthetic gene cluster regulation?
- Methodological Answer:
Transcriptomics: Perform RNA-seq at critical production phases (e.g., days 3–5 for SZMC14600) to identify upregulated genes.
CRISPR Interference: Knock down putative regulatory genes (e.g., pmsA/B) and quantify this compound titers.
Metabolomics: Correlate intracellular precursor pools (e.g., acetyl-CoA, malonyl-CoA) with extracellular this compound levels.
- Validation: Use heterologous expression in Streptomyces hosts to confirm cluster functionality .
Q. How can researchers address batch-to-batch variability in this compound purification for pharmacokinetic studies?
- Methodological Answer:
Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during fermentation to detect metabolic shifts.
Design of Experiments (DoE): Optimize extraction solvents (e.g., ethyl acetate vs. butanol) and pH gradients using factorial designs.
Quality Control: Validate purity (>95% via LC-MS) and bioactivity (IC50 consistency ±10%) across batches. Document deviations in supplementary materials for reproducibility .
Q. What strategies improve the translational relevance of in vivo this compound efficacy studies?
- Methodological Answer:
Animal Models: Use immunocompromised murine models infected with biofilm-forming pathogens (e.g., Pseudomonas aeruginosa).
Dosing Regimens: Mimic human pharmacokinetics (e.g., subcutaneous vs. intravenous) with staggered doses (e.g., 10–50 mg/kg).
Endpoint Analysis: Measure bacterial load (CFU/organ), histopathology, and cytokine profiles.
- Reporting: Adhere to ARRIVE 2.0 guidelines for preclinical data transparency .
Data Management & Reproducibility
Q. How should researchers archive this compound-related data for secondary analysis?
- Methodological Answer:
Repository Use: Deposit raw datasets (e.g., HPLC chromatograms, genomic sequences) in public repositories (NCBI, Zenodo) with unique DOIs.
Metadata Standards: Annotate experimental conditions (e.g., media composition, incubation temperature) using MIAME/MIMARKS frameworks.
Code Sharing: Publish analysis scripts (R, Python) for statistical models and bioinformatics pipelines .
Q. What practices mitigate bias in this compound’s cytotoxicity assessments?
- Methodological Answer:
Blinding: Encode samples to prevent analyst bias during cell viability assays (e.g., MTT, LDH).
Replicates: Use triplicate technical and biological replicates (n ≥ 3 donors for human cell lines).
Negative Controls: Include untreated cells and solvent-only exposures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
